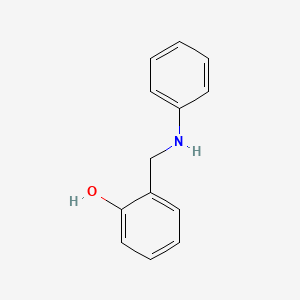

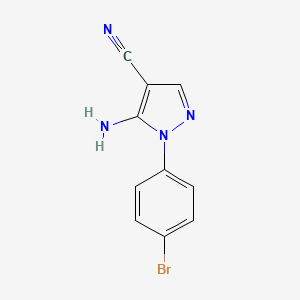

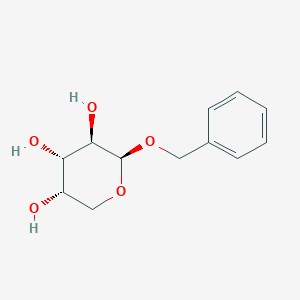

![molecular formula C11H10O2 B1266627 Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione CAS No. 2958-72-7](/img/structure/B1266627.png)

Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione and its derivatives has been explored through various methods. Martins et al. (1993) demonstrated the synthesis of 8,11-dihydroxy-pentacyclo[5.4.0.02,6.03,10.05,9]Undecane-8,11-lactam from the dione using aqueous sodium cyanide, with intermediates isolated and characterized by extensive NMR studies (Martins, Viljoen, Kruger, & Joubert, 1993). Additionally, Guerra-Navarro et al. (2011) reported on the cyanosilylation of this dione using sulphated zirconia and Mg/Al hydrotalcite as catalysts, highlighting improvements in yields and reaction times under microwave-assisted, solvent-free conditions (Guerra-Navarro et al., 2011).

Molecular Structure Analysis

The molecular structure of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione has been extensively studied using NMR and X-ray crystallography. These studies have provided detailed insights into its cage-like architecture, which is pivotal for its reactivity and physical properties. For instance, Watson et al. (1994) conducted a computational analysis of bond lengths, providing insight into the effects of strain, steric, and electronic factors on the molecule's structure (Watson, Kashyap, Krawiec, Marchand, & Tsay, 1994).

Chemical Reactions and Properties

Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione undergoes various chemical reactions, reflecting its rich chemistry. Martins et al. (1991) investigated the influence of hydrate formation on its Clemmensen reduction, revealing insights into the compound's reactivity under different conditions (Martins, Viljoen, Coetzee, Fourie, & Wessels, 1991).

Physical Properties Analysis

The physical properties of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione, such as its enthalpy of combustion, vapor pressures, and enthalpy of sublimation, have been quantitatively determined. Jiménez et al. (1999) provided valuable data on these properties, contributing to a deeper understanding of the compound's thermodynamic behavior (Jiménez, Roux, Dávalos, Abboud, & Molina, 1999).

Chemical Properties Analysis

Explorations into the chemical properties of Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione have revealed its reactivity towards various functionalization reactions. The synthesis of trifluoromethyl derivatives by Linden et al. (2005) exemplifies the modifications that can be achieved, expanding the utility of this compound in further chemical synthesis (Linden, Romański, Mlostoń, & Heimgartner, 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties :

- Thionation of its derivatives has been explored, indicating potential in creating thione derivatives with pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane moieties (Read, Martins, & Viljoen, 2004).

- Studies on thermodynamic rearrangement reveal its reactivity and transformation potential under specific conditions, useful in organic synthesis (Mlinarić-Majerski, Veljković, Marchand, & Ganguly, 1998).

- Its trifluoromethyl derivatives have been synthesized, demonstrating its versatility in forming structurally complex compounds (Linden, Romański, Mlostoń, & Heimgartner, 2005).

- Research on alkyne and alkene ketal derivatives of pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-11-dione highlights its capacity for functionalization, a key aspect in synthetic chemistry (Marx, Jordaan, Nel, & Vosloo, 2013).

Applications in Organic Synthesis :

- The compound's reactions with primary amines have been revised, showing its utility in creating oxa-bridged products and hemiacetals (Romański, 2007).

- Its use in the enantioselective synthesis of amino acids has been documented, indicating its role in creating optically active compounds (Martins et al., 2001).

- Novel approaches to synthesizing fused tricyclopentanoids have been developed using this compound, which is significant in the field of drug design and material science (Mehta, Srikrishna, Reddy, & Nair, 1981).

- Studies on its lactam derivatives further underscore its significance in synthetic organic chemistry (Martins, Viljoen, Kruger, & Joubert, 1993).

Zukünftige Richtungen

The future directions for the research on Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione could involve further studies on its synthesis, chemical reactions, and potential applications. More research is needed to fully understand its mechanism of action and potential therapeutic effects .

Eigenschaften

IUPAC Name |

pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUFOKOJVXNYTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C4C1C5C2C(=O)C3C4C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30952063 | |

| Record name | Octahydro-5H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione | |

CAS RN |

2958-72-7 | |

| Record name | Pentacyclo(5.4.0.02,6.03,10.05,9)undecan-8,11-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC122569 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octahydro-5H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalene-5,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30952063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

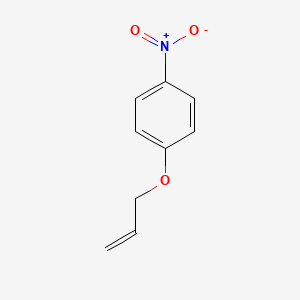

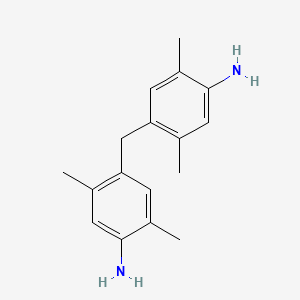

![Benzo[b]thiophen-6-amine](/img/structure/B1266559.png)